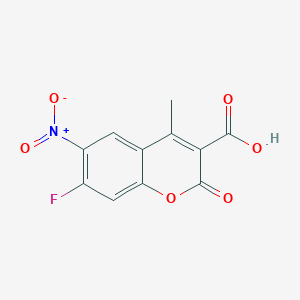![molecular formula C16H16ClNO3 B15167069 5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide CAS No. 634186-06-4](/img/structure/B15167069.png)
5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide is an organic compound with a molecular formula of C16H16ClNO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-isopropoxyphenylamine.
Amide Formation: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-isopropoxyphenylamine to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Scientific Research Applications
5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the isopropoxy group, resulting in different chemical and biological properties.
2-Hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness
5-Chloro-2-hydroxy-N-{4-[(propan-2-yl)oxy]phenyl}benzamide is unique due to the combination of its chloro, hydroxy, and isopropoxy groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
634186-06-4 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(4-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10(2)21-13-6-4-12(5-7-13)18-16(20)14-9-11(17)3-8-15(14)19/h3-10,19H,1-2H3,(H,18,20) |
InChI Key |
WWSVFWIPZXHLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


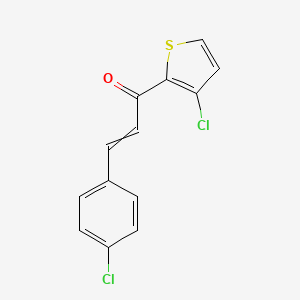
![2,2,2-Trifluoro-1-[3-(2-methoxy-3-nitrophenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15167001.png)

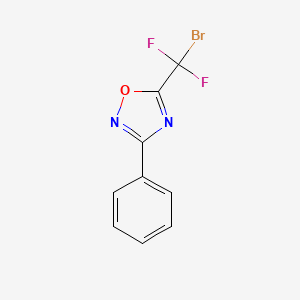

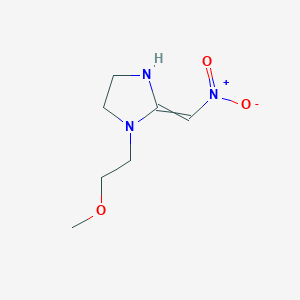
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] pentanoate](/img/structure/B15167042.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B15167051.png)

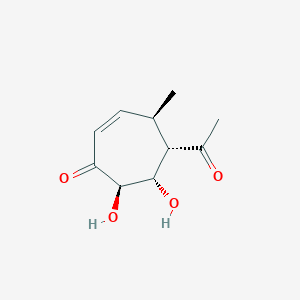
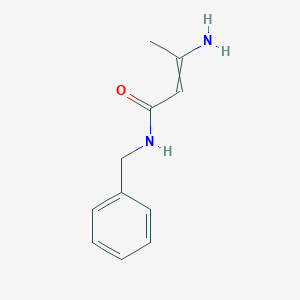
![N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]](/img/structure/B15167084.png)
